3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid
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Overview
Description
3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid is an organic compound with the molecular formula C8H5ClO2S. It is characterized by the presence of a chloro-substituted thiophene ring and a propiolic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.
Chlorination and Methylation: The thiophene ring is then chlorinated and methylated to introduce the chloro and methyl groups at the desired positions.
Propiolic Acid Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methylthiophen-2-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the thiophene ring contribute to its binding affinity and specificity. The propiolic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid: Similar structure but with a bromo group instead of a chloro group.
3-(4-Chloro-5-ethylthiophen-2-yl)propiolic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the propiolic acid moiety also adds to its versatility in chemical synthesis and biological interactions .
Properties
Molecular Formula |
C8H5ClO2S |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-(4-chloro-5-methylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H5ClO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h4H,1H3,(H,10,11) |
InChI Key |
QJTGNDYVRRZRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C#CC(=O)O)Cl |
Origin of Product |
United States |
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